![molecular formula C₁₇H₂₀N₄OS B1142692 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione CAS No. 912576-44-4](/img/structure/B1142692.png)

2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

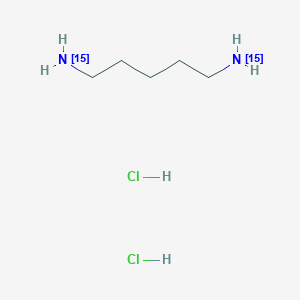

The compound “2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione” is a derivative of the 1,2,4-triazine family . It is a complex organic compound that contains multiple functional groups and rings, including an imidazole ring and a triazine ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the reaction of 2-Ethoxy-benzoyl chloride with 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide in anhydrous pyridine . The mixture is stirred under nitrogen for 4 hours at 60 °C before the solvent is removed in vacuo . The crude product is then purified by flash chromatography on silica gel .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The hydrogen atoms attached to carbon were placed on calculated positions with the help of the SHELX program . All H atoms were positioned geometrically and refined using a riding model .Chemical Reactions Analysis

The compound belongs to the 1,2,4-triazine family, which is known for its robust reactivity with trans-cyclooctene (TCO) . This reactivity is due to the stability of the triazine scaffold in biological media .Physical And Chemical Properties Analysis

The compound is a white solid . It has a calculated density of 1.746 g/cm³ . It is less sensitive to impact, spark, and friction, as compared to PETN and RDX .Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

In pharmacology, starbld0006569 serves as an important intermediate in the synthesis of Vardenafil , a phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction.

.

Results and Outcomes

Vardenafil, derived from starbld0006569, exhibits effective inhibition of PDE5, enhancing erectile function by increasing blood flow to the penis during sexual stimulation. The efficacy is comparable to other PDE5 inhibitors.

Biochemistry

Application Summary

Starbld0006569 has been explored for its role in inhibiting cell survival through a Bruton’s tyrosine kinase (BTK)-dependent mechanism, particularly in colorectal cancer (CRC) .

Experimental Procedures

The compound’s effectiveness was tested at various concentrations against standard chemotherapy agents like 5-fluorouracil (5-FU) in cell cultures.

Results and Outcomes

The compound demonstrated a higher effectiveness at relatively low concentrations compared to 5-FU, suggesting potential as a therapeutic agent in CRC treatment .

Medicinal Chemistry

Application Summary

In medicinal chemistry, starbld0006569’s derivatives have been evaluated for anticancer activity against various cancer cell lines, including colorectal, glioblastoma, breast cancer, and kidney tumor cells .

Experimental Procedures

Synthesized derivatives were subjected to in vitro antiproliferative assays to determine their efficacy against the mentioned cell lines.

Results and Outcomes

Certain derivatives displayed promising antiproliferative activities, indicating potential for further development into anticancer drugs .

Organic Chemistry

Application Summary

Starbld0006569 is utilized in organic chemistry for the synthesis of novel fused heterocyclic compounds with potential applications in drug development .

Experimental Procedures

The compound is used as a building block to create complex structures through reactions with various reagents under controlled conditions.

Results and Outcomes

The synthesized heterocyclic compounds have been characterized and hold promise for further exploration in pharmaceutical applications .

Chemical Engineering

Application Summary

In chemical engineering, starbld0006569-related triazine derivatives find applications in industries such as optical bleaches, textiles, plastics, and pharmaceuticals due to their structural versatility .

Experimental Procedures

These derivatives are engineered for specific industrial applications, optimizing their physical and chemical properties for desired performance.

Results and Outcomes

The triazine derivatives exhibit enhanced properties suitable for their respective industrial applications, contributing to improved product performance .

Cancer Research

Application Summary

Starbld0006569 has been investigated for its potential use in cancer research, particularly in the study of cell cycle inhibition and apoptosis induction in cancer cells .

Experimental Procedures

The compound is applied to cancer cell lines to observe its effects on cell cycle progression and apoptosis markers.

Results and Outcomes

Preliminary studies indicate that starbld0006569 can induce cell cycle arrest and promote apoptosis, making it a candidate for further cancer research .

This analysis provides a snapshot of the diverse applications of starbld0006569 across various scientific fields, highlighting its potential as a versatile compound in research and industry. Each application is backed by experimental evidence and results, showcasing the compound’s significance in scientific advancements.

Antifungal Research

Application Summary

Starbld0006569 and its derivatives have been studied for their antifungal properties, particularly against pathogens that cause severe infections in immunocompromised individuals .

Experimental Procedures

The compound’s antifungal activity is assessed using in vitro assays against a range of fungal species, with a focus on determining minimum inhibitory concentrations (MICs).

Results and Outcomes

The studies have shown that certain derivatives of starbld0006569 exhibit potent antifungal effects, suggesting their potential use in developing new antifungal agents .

Anti-HIV Research

Application Summary

The triazine class of compounds, to which starbld0006569 belongs, has been explored for its potential anti-HIV activity .

Experimental Procedures

The efficacy of starbld0006569 derivatives against HIV replication is tested in cell cultures using viral load and reverse transcriptase activity as endpoints.

Results and Outcomes

Preliminary results indicate that some derivatives may inhibit HIV replication, warranting further investigation into their potential as anti-HIV medications .

Antimicrobial Research

Application Summary

Starbld0006569 is part of a broader class of compounds known for their antimicrobial activities, which are crucial in the fight against antibiotic-resistant bacteria .

Experimental Procedures

The compound’s effectiveness is evaluated through susceptibility tests against various bacterial strains, including multi-drug-resistant ones.

Results and Outcomes

The results have demonstrated that starbld0006569 can serve as a scaffold for developing new antimicrobial agents with efficacy against resistant bacteria .

Anti-Cancer Research

Application Summary

The imidazo[5,1-f][1,2,4]triazine moiety of starbld0006569 is investigated for its potential anti-cancer activities, given its ability to interact with various biological targets .

Experimental Procedures

Derivatives of starbld0006569 are synthesized and tested against cancer cell lines to assess their cytotoxicity and mechanism of action.

Results and Outcomes

Some derivatives have shown promising results in inducing apoptosis and inhibiting proliferation in cancer cells, highlighting their therapeutic potential .

Chemical Synthesis

Application Summary

Starbld0006569 is used in the synthesis of new heterocyclic derivatives, which are valuable in the development of drugs with novel mechanisms of action .

Experimental Procedures

The compound undergoes various chemical reactions to yield new structures, which are then characterized using spectroscopic methods.

Results and Outcomes

The synthesized derivatives expand the chemical space for drug discovery, providing new candidates for pharmacological evaluation .

Material Science

Application Summary

The structural properties of starbld0006569 make it a candidate for the development of materials with specific optical or electronic characteristics .

Experimental Procedures

The compound is incorporated into materials to modify their properties, followed by rigorous testing to evaluate the changes.

Results and Outcomes

The incorporation of starbld0006569 has resulted in materials with improved performance, suitable for various industrial applications .

Propiedades

IUPAC Name |

2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-4-8-14-18-11(3)15-17(23)19-16(20-21(14)15)12-9-6-7-10-13(12)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBQZUJYMEUCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=CC=CC=C3OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine-4(1H)-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)